molecular formula C12H14 B7770713 1-Phenyl-1-cyclohexene CAS No. 71340-36-8

1-Phenyl-1-cyclohexene

Cat. No.: B7770713
CAS No.: 71340-36-8
M. Wt: 158.24 g/mol
InChI Key: WCMSFBRREKZZFL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-Phenyl-1-cyclohexene is a chemical compound with the molecular formula C12H14

Mode of Action

It is known to participate in cycloaddition reactions , which are chemical reactions where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity.

Biochemical Pathways

The major routes of metabolism for this compound in vitro were found to be allylic hydroxylation, oxidation of the allylic alcohol, and epoxidation-hydrolysis . These processes involve the addition of a hydroxyl group, the oxidation of an alcohol to a ketone or aldehyde, and the conversion of an alkene to an epoxide, respectively.

Pharmacokinetics

In vitro studies have shown that it undergoes metabolic processes such as allylic hydroxylation, oxidation of the allylic alcohol, and epoxidation-hydrolysis .

Result of Action

Its metabolic products, resulting from allylic hydroxylation, oxidation, and epoxidation-hydrolysis, may have various effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of its reactions . Moreover, it has been noted that thermal decomposition of the compound can lead to the release of irritating gases and vapors .

Preparation Methods

1-Phenyl-1-cyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions . The reaction proceeds as follows:

C6H10+C6H5MgBrC6H5C6H9+MgBrOH\text{C}_6\text{H}_{10} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{C}_6\text{H}_9 + \text{MgBrOH} C6​H10​+C6​H5​MgBr→C6​H5​C6​H9​+MgBrOH

In industrial settings, this compound can be produced through catalytic hydrogenation of phenylcyclohexane . This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Scientific Research Applications

Synthetic Applications

Photo-Oxidation Reactions

One of the notable applications of 1-phenyl-1-cyclohexene is in photo-oxidation reactions. Recent studies have demonstrated that this compound can undergo efficient photo-oxygenation under optimized conditions using a continuous-flow reactor setup. This method enhances selectivity and yields for the formation of allyl hydroperoxides, which are valuable intermediates in organic synthesis .

Mechanistic Insights

The mechanism of the photo-oxidation involves the formation of a zwitterionic intermediate, which is stabilized by the electronic properties of the aryl substituent. A Hammett study indicated that electron-donating groups on the aryl ring increase the reaction rate significantly, underscoring the importance of substituent effects in these reactions .

Table 1: Photo-Oxidation Reaction Rates of Substituted 1-Phenyl-1-cyclohexenes

SubstituentConversion (%)Time (s)Notes
4-Methoxy7250Fastest conversion observed
4-Trifluoromethyl1650Least reactive
No substituentVariable-Control for comparison

Metabolic Studies

In Vitro Metabolism

The metabolism of this compound has been studied extensively using mouse liver microsomes. The major metabolic pathways identified include allylic hydroxylation and epoxidation-hydrolysis, leading to several metabolites such as 1-phenyl-1-cyclohexen-3-ol and 1-phenylcyclohexane-1,2-diol .

Key Metabolites Identified

Table 2: Major Metabolites of this compound

MetaboliteTypeActivity Level
1-Phenyl-1-cyclohexen-3-olMajor HydroxylatedModerate
1-Phenyl-1-cyclohexen-3-oneMajor KetoneModerate
1-Phenylcyclohexane-1,2-diolMinor DiolLow

These metabolites exhibit varying levels of biological activity, with some showing increased potency compared to the parent compound. This highlights PCH's relevance in pharmacological studies and potential implications for drug design.

Industrial Applications

Chemical Synthesis

In industrial contexts, this compound serves as a precursor for various chemical syntheses. Its derivatives can be hydrogenated to produce cyclohexylbenzene, which is an important compound in the production of synthetic fuels and lubricants .

Biological Activity

1-Phenyl-1-cyclohexene (PCH) is an organic compound with the molecular formula C₁₂H₁₄ and a CAS number of 771-98-2. It is characterized by a cyclohexene ring substituted with a phenyl group. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its unique biological activities.

  • Molecular Weight : 158.24 g/mol
  • Boiling Point : 252 °C
  • Flash Point : 103 °C
  • Physical State : Colorless to almost colorless liquid

Metabolism and Toxicity

Research indicates that PCH undergoes metabolic transformations primarily involving allylic hydroxylation. The major metabolites identified include PC-3-ol and PC-3-one, which exhibit varying degrees of biological activity. A study demonstrated that PCH's effects were significantly less potent than those of phencyclidine (PCP), with effective doses (ED₅₀) for PCH being considerably higher .

MetaboliteED₅₀ (µmol/kg)Duration of Action
PCH325 (294-360)<5 min
PC-3-olNot specifiedNot specified
PC-3-oneNot specifiedNot specified

The in vitro studies showed that PCH was less lethal compared to PCP, indicating a lower risk profile in terms of acute toxicity .

Behavioral Effects

In behavioral assays, PCH demonstrated minimal activity, with significant effects observed only at high doses. At doses exceeding 575 µmol/kg, all test subjects were affected, but the behavioral impact was transient, lasting less than five minutes . This transient nature suggests that while PCH can induce behavioral changes, its potency is limited compared to other compounds like PCP.

Study on Metabolic Pathways

A detailed study explored the metabolic pathways of PCH using liver microsomes from various species. The primary metabolic route involved hydroxylation at positions 3 or 6 on the cyclohexene ring, followed by oxidation to form ketones. This study highlighted the variability in metabolic rates across species, which may influence the biological effects of PCH in different organisms .

Comparative Analysis with Related Compounds

Another research effort compared the biological activity of PCH with structurally related compounds. The findings indicated that while PCH shares some metabolic pathways with other cyclohexenes, its overall biological activity—particularly in terms of neurotoxicity—is significantly lower. This comparative analysis underscores the importance of structural variations in determining biological effects .

Properties

IUPAC Name

cyclohexen-1-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMSFBRREKZZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870771
Record name 1-Phenyl-1-cyclohexene
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-98-2, 31017-40-0, 71340-36-8
Record name 1-Phenylcyclohexene
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Record name 1-Phenylcyclohex-1-ene
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Record name Benzene, cyclohexenyl-
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Record name trans-1-Phenylcyclohexene
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Record name 1-Phenyl-1-cyclohexene
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Record name Cyclohexen-1-ylbenzene
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Record name 2-PHENYLCYCLOHEXENE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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